3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is a complex organic compound notable for its piperidine ring structure and various functional groups that contribute to its potential biological activity. This compound belongs to a class of organic molecules characterized by the presence of a piperidine moiety, which is often associated with pharmacological properties. The specific substitution of bromine and the phenoxy group enhances its reactivity and interaction with biological targets, particularly sigma receptors.
3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride can be classified as:
The synthesis of 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride typically involves several key steps:
The reaction conditions are critical for optimizing yield:
Industrial production may utilize batch or continuous flow reactors to ensure scalability and consistency in product quality.
The molecular formula for 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is . The structure features:
Key structural data include:
The compound can participate in various chemical reactions:
Understanding reaction mechanisms and conditions is crucial for predicting product outcomes and optimizing synthetic pathways.
The mechanism of action for 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride primarily involves its interaction with sigma receptors. Upon binding to these receptors, it may modulate neurotransmitter release or influence cellular signaling pathways, leading to various biological effects. This interaction profile suggests potential therapeutic implications in neurology and psychiatry.
The compound exhibits several notable physical properties:
Chemical properties include:
Relevant data from studies indicate that halogenated compounds often exhibit unique reactivity profiles that can be exploited in synthetic chemistry .
3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride has several applications in scientific research:
The systematic IUPAC name 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride precisely defines this compound’s molecular architecture. It features a piperidine ring nitrogen-linked to a phenoxy-methyl group, which is further substituted at the ortho-position with a bromine atom and at the para-position with a bulky 1-methyl-1-phenylethyl (cumyl) group. This arrangement creates a hybrid scaffold with distinct hydrophobic (brominated aryl, cumyl) and basic (piperidine) pharmacophoric elements [1] [3]. The hydrochloride salt enhances aqueous solubility, critical for in vitro pharmacological testing.
Table 1: Nomenclature and Identifiers of 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
Identifier Type | Value |
---|---|
Systematic Name | 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride |
CAS Registry Number | 1219964-67-6 |
Molecular Formula | C₂₂H₂₉BrClNO |
Alternative Names | 3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperidine hydrochloride (registry variant); 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride (structural isomer) |
Structurally, the piperidine moiety serves as a conformationally constrained amine, facilitating hydrogen bonding with biological targets like sigma receptors. The bromine atom enhances electron-withdrawing properties and influences ligand-receptor binding kinetics, while the cumyl group provides steric bulk that may promote selective interactions with hydrophobic binding pockets in proteins. This combination exemplifies modern fragment-based drug design, where modular components are assembled to optimize target engagement and pharmacokinetic properties [1] [3] [7].
The compound emerged during a resurgence of interest in sigma (σ) receptor ligands in the early 2010s. Sigma receptors were historically misclassified as opioid subtypes due to early pharmacological studies with benzomorphans like SKF-10047 . By 1996, cloning revealed sigma-1 receptors as chaperone proteins localized in the endoplasmic reticulum (ER) with no homology to opioid receptors . This reclassification spurred the search for novel chemotypes beyond early ligands like haloperidol or pentazocine.
Table 2: Key Sigma Receptor Subtypes and Their Relevance to Ligand Design
Receptor Subtype | Molecular Characteristics | Ligand Affinity Profile | Functional Role |
---|---|---|---|
Sigma-1 (σ₁R) | 25 kDa chaperone protein; ER membrane retention signal | High affinity for (+)pentazocine, fluvoxamine, DTG | Modulates Ca²⁺ signaling, ion channels (K⁺, NMDA), neuroprotection |
Sigma-2 (σ₂R/TMEM97) | 18-21 kDa; identified as TMEM97 | Binds DTG, but not (+)pentazocine | Regulates cell proliferation, apoptosis, lipid metabolism |
Piperidine-phenoxy hybrids like the subject compound were designed to target sigma-1 receptors (σ₁R), which modulate intracellular Ca²⁺ flux, NMDA receptor activity, and neuronal differentiation. The brominated aryl-cumyl component mimics hydrophobic regions in prototypic sigma ligands such as DTG (1,3-di-o-tolylguanidine), while the piperidine linker replaces traditional basic amines like N,N-dimethylamino groups in earlier ligands. This scaffold showed promise in displacing radiolabeled sigma-1 ligands (e.g., [³H]-(+)-pentazocine) in binding assays, positioning it within a class of compounds investigated for neurodegenerative diseases and cancer [4] . Notably, sigma-1 agonists (e.g., ANAVEX2-73) and sigma-2 antagonists (e.g., CT1812) entered clinical trials for Alzheimer’s disease during this period, underscoring the therapeutic relevance of this chemotype [4].
The hybrid scaffold integrates three strategic elements to optimize sigma receptor engagement:
Piperidine Core as a Conformational Modulator: The saturated six-membered piperidine ring balances basicity and flexibility. Unlike rigid aromatic systems, piperidine allows adaptive binding to sigma receptors through chair-boat interconversions. The nitrogen atom, often protonated at physiological pH, forms salt bridges with conserved aspartate residues in sigma-1 binding pockets (e.g., Glu172 in the human crystal structure) [4] [7]. Positioning the nitrogen at the 3- or 4-position (as in related analogs like 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride) influences vector orientation toward auxiliary hydrophobic sites [3].
Phenoxy Linker for Spacer Flexibility: The -O-CH₂- tether connecting piperidine to the aryl ring provides metabolic stability compared to direct C-C linkages. This spacer permits optimal spatial separation between the cationic piperidine and hydrophobic domains, mimicking endogenous neurosteroids (e.g., DHEA-sulfate) that bind sigma-1 receptors. Computational studies suggest a 5–7 Å distance between the piperidine nitrogen and aryl centroid enhances σ₁R affinity [7] [9].
Brominated Cumyl-Aryl System for Hydrophobic Pocket Engagement: The 2-bromo-4-cumylphenyl group targets lipid-rich domains where sigma receptors reside. The ortho-bromine sterically blocks cytochrome P450-mediated oxidation, improving metabolic stability, while the para-cumyl group—a tertiary benzylic alkyl chain—inserts into deep hydrophobic clefts in sigma proteins. This motif is conserved in advanced ligands like SA-4503 (cutamesine), a σ₁R agonist in clinical trials for stroke recovery [4] .
Table 3: Structural Analogs Highlighting Scaffold Optimization
Compound | Core Structure | Key Modifications | Target Relevance |
---|---|---|---|
3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine HCl | Piperidine-phenoxy | Bromo ortho; cumyl para | Sigma-1 selective probe |
Haloperidol | 4-Fluorophenyl-piperidinyl butyrophenone | Keto spacer; piperidine basic center | Sigma-1/2 affinity contributes to antipsychotic effects |
Fentanyl derivatives | N-Phenethyl-piperidine | Amide/anilide linkers; no aryl halogens | Dual μ-opioid/sigma-1 ligands |
EST73502 (ADV502) | Spirocyclic piperidine | α-Alkyl substituents; reduced hERG affinity | Balanced σ₁R agonism/μ-opioid activity |
This design counters limitations of early sigma ligands:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0